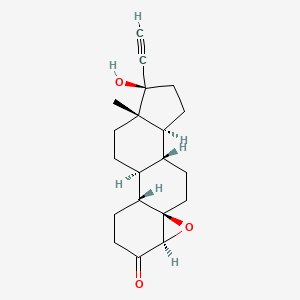

Norethisterone 4beta,5-oxide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

51267-63-1 |

|---|---|

分子式 |

C20H26O3 |

分子量 |

314.4 g/mol |

IUPAC名 |

(1S,2R,6R,8R,11R,12S,15R,16S)-15-ethynyl-15-hydroxy-16-methyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one |

InChI |

InChI=1S/C20H26O3/c1-3-19(22)10-8-14-12-7-11-20-15(4-5-16(21)17(20)23-20)13(12)6-9-18(14,19)2/h1,12-15,17,22H,4-11H2,2H3/t12-,13+,14+,15-,17+,18+,19+,20-/m1/s1 |

InChIキー |

KFLSFLKSZVHGAZ-XNKASBSZSA-N |

SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC45C3CCC(=O)C4O5 |

異性体SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@]45[C@@H]3CCC(=O)[C@@H]4O5 |

正規SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC45C3CCC(=O)C4O5 |

同義語 |

norethindrone-4 beta,5 beta-epoxide norethindrone-4 beta,5 beta-epoxide, (17alpha)-isomer norethindrone-4 beta,5 beta-epoxide, (4alpha,5alpha)-isomer norethisterone 4 beta,5-oxide norethisterone-4 beta,5 beta-epoxide |

製品の起源 |

United States |

Classification and Significance As a Metabolite of Norethisterone

Norethisterone 4β,5-oxide is classified as an epoxide metabolite of norethisterone. nih.gov The formation of this compound occurs through the oxidation of the parent steroid, norethisterone, specifically at the 4,5-double bond of the A-ring. This metabolic transformation is a critical area of investigation in understanding the biotransformation and potential biological activities of norethisterone.

Historical Context of Its Discovery and Initial Characterization

Established Synthetic Routes from Norethisterone

The primary route for the synthesis of Norethisterone 4beta,5-oxide from norethisterone involves the epoxidation of the C4-C5 double bond present in the parent molecule. This transformation is a common strategy in steroid chemistry to introduce an epoxide functional group.

One of the most frequently employed reagents for this purpose is a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA). The reaction of a Δ4-3-ketosteroid like norethisterone with m-CPBA can lead to the formation of the corresponding epoxide researchgate.netnih.gov. The electrophilic oxygen atom from the peroxy acid attacks the electron-rich double bond, resulting in the formation of the three-membered epoxide ring.

Another established method involves the use of hydrogen peroxide under alkaline conditions. This approach has been shown to be effective in the epoxidation of Δ4-3-ketosteroids semanticscholar.org. The reaction mechanism in this case typically involves the formation of a hydroperoxide anion which then acts as the nucleophilic epoxidizing agent.

The general reaction for the epoxidation of norethisterone can be summarized as follows:

| Reactant | Reagent | Product |

| Norethisterone | Epoxidizing Agent (e.g., m-CPBA or H₂O₂) | Norethisterone 4,5-oxide |

Stereoselective Synthesis and Preparation of Isomers

A critical aspect of the synthesis of this compound is the control of stereochemistry. The epoxidation of the C4-C5 double bond can result in the formation of two diastereomeric epoxides: the 4β,5β-epoxide (where the epoxide ring is on the same side as the C10 angular methyl group, designated as beta) and the 4α,5α-epoxide (where the epoxide ring is on the opposite side, designated as alpha).

The stereochemical outcome of the epoxidation is influenced by the steric hindrance around the double bond. The bulky steroid backbone can direct the incoming reagent to one face of the double bond over the other. In the case of Δ4-3-ketosteroids, attack from the alpha-face is often sterically less hindered, which can lead to a mixture of both isomers.

For instance, the selective epoxidation of a related Δ4-3-ketosteroid using hydrogen peroxide under alkaline conditions has been reported to yield a mixture of the 4α,5α- and 4β,5β-epoxides in a 2:1 ratio semanticscholar.org. This indicates that while the alpha-epoxide may be the major product, a significant amount of the desired beta-epoxide is also formed.

The separation of these isomers is typically achieved through chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), which can effectively resolve the two diastereomers based on their different polarities and interactions with the stationary phase.

The specific compound, this compound, has been identified as a metabolite of norethisterone, confirming its formation in biological systems as well pjbt.org. Its full chemical name is 17β-hydroxy-19-nor-4β,5β-epoxy-17α-pregn-20-yn-3-one pjbt.org.

The following table summarizes the potential isomers and the general approach to their synthesis and separation:

| Isomer | Common Name | Synthetic Approach | Separation Method |

| 4β,5β-epoxide | Norethisterone beta-epoxide | Epoxidation of norethisterone with peroxy acids or hydrogen peroxide | Chromatography |

| 4α,5α-epoxide | Norethisterone alpha-epoxide | Epoxidation of norethisterone with peroxy acids or hydrogen peroxide | Chromatography |

Detailed research into the epoxidation of specific androstane (B1237026) derivatives has further elucidated the stereochemical control. For example, the synthesis of 4β,5β-epoxycholestan-3-one demonstrates the successful preparation of a beta-epoxide in the cholestane (B1235564) series, providing a model for similar transformations in the norethisterone framework researchgate.net.

Endogenous Formation and Biotransformation Mechanisms of Norethisterone 4beta,5 Oxide

Enzymatic Pathways of Formation

The generation of Norethisterone 4beta,5-oxide is primarily an enzymatic process, with specific enzymes playing a pivotal role in its synthesis.

The principal enzymatic system responsible for the epoxidation of norethisterone at the 4β,5-position is the Cytochrome P450 (CYP) monooxygenase system. Extensive research has identified CYP3A4 as the primary enzyme catalyzing this reaction in humans researchgate.net. The CYP enzymes are a superfamily of heme-containing proteins that are integral to the metabolism of a wide array of xenobiotics, including drugs and steroids nih.govnih.gov.

The catalytic cycle of CYP3A4 involves the activation of molecular oxygen and its insertion into the norethisterone substrate to form the epoxide acs.org. This reaction is a key step in the oxidative metabolism of norethisterone nih.gov. Studies using human liver microsomes have demonstrated that the metabolism of various steroids is predominantly mediated by CYP3A4 nih.govmdpi.comresearchgate.net. The inhibition of norethisterone metabolism by known CYP3A4 inhibitors further corroborates the central role of this enzyme in the formation of its metabolites researchgate.net.

While the role of Cytochrome P450, particularly CYP3A4, is well-established in the metabolism of norethisterone, the direct involvement of other oxidative enzyme systems, such as xanthine (B1682287) oxidase, in the specific formation of this compound is not supported by current scientific literature. Xanthine oxidase is a form of xanthine oxidoreductase that generates reactive oxygen species and is primarily involved in the catabolism of purines to uric acid nih.govresearchgate.net. Although it participates in oxidative metabolism, there is no direct evidence to suggest its catalytic activity in the epoxidation of norethisterone.

Subcellular and Tissue Localization of Epoxide Formation (e.g., Liver Microsomes)

The formation of this compound predominantly occurs in the liver, which is the primary site of drug and xenobiotic metabolism. Within the liver cells, the enzymatic machinery responsible for this biotransformation is located in the microsomes nih.gov. Microsomes are vesicle-like artifacts formed from pieces of the endoplasmic reticulum when cells are broken up in the laboratory.

The localization of CYP3A4 within the endoplasmic reticulum membrane of hepatocytes provides the appropriate environment for the metabolism of lipophilic compounds like norethisterone nih.gov. Studies utilizing rat liver microsomes have been instrumental in demonstrating the formation of this compound, confirming the liver as a key organ and microsomes as the specific subcellular site for this metabolic process nih.govnih.gov.

In Vitro Experimental Models for Studying Biogenesis (e.g., Rat Liver Microsomal Incubations, Cellular Systems)

The study of this compound biogenesis has been greatly facilitated by the use of in vitro experimental models. These models allow for the investigation of metabolic pathways in a controlled environment.

Rat Liver Microsomal Incubations: A widely used in vitro model involves the incubation of norethisterone with rat liver microsomes nih.govnih.gov. This system contains the necessary CYP enzymes and cofactors to simulate the metabolic processes that occur in the liver. By analyzing the products of these incubations, researchers have been able to identify and characterize this compound as a metabolite.

Cellular Systems: While specific studies on this compound formation in cellular systems are not extensively detailed in the provided context, the use of cell lines expressing specific CYP enzymes is a common approach in drug metabolism studies. These cellular systems can provide a more integrated view of metabolic processes, including uptake, metabolism, and efflux of the compound and its metabolites.

These in vitro models are crucial for elucidating the enzymatic mechanisms and kinetics of this compound formation.

Cofactor Requirements for Enzymatic Biotransformation (e.g., NADPH)

The enzymatic activity of the Cytochrome P450 system is dependent on the presence of specific cofactors. The primary cofactor required for the CYP3A4-mediated epoxidation of norethisterone is Nicotinamide Adenine Dinucleotide Phosphate (NADPH) nih.gov.

NADPH acts as an electron donor, and the transfer of electrons is facilitated by the enzyme NADPH-cytochrome P450 reductase nih.govwikipedia.org. This reductase is a necessary component of the microsomal P450 system, shuttling electrons from NADPH to the heme center of the CYP enzyme, which is essential for the activation of molecular oxygen and subsequent substrate oxidation researchgate.netacs.org. The requirement for NADPH is a hallmark of CYP-mediated monooxygenase reactions nih.gov.

Comparative Analysis of Formation Across Different Biological Systems

The metabolism of norethisterone, including the formation of its epoxide metabolite, can exhibit variations across different biological systems and species. These differences are often attributable to variations in the expression and activity of CYP enzymes.

While direct comparative studies focusing solely on the formation of this compound are limited, broader studies on norethisterone metabolism suggest species-dependent differences. For instance, the metabolic profile of norethisterone in rats may differ from that in humans due to differences in their respective CYP enzyme repertoires rug.nlresearchgate.netnih.gov. Such variations are a critical consideration when extrapolating data from animal models to human clinical scenarios. The metabolism can also differ between tissues within the same organism, with the liver being the primary site, but other tissues like the intestine also contributing to first-pass metabolism rug.nlresearchgate.net.

| Parameter | Finding | Source |

| Primary Enzyme | Cytochrome P450 3A4 (CYP3A4) | researchgate.net |

| Subcellular Location | Liver Microsomes (Endoplasmic Reticulum) | nih.gov |

| Primary Cofactor | NADPH | nih.gov |

| Key In Vitro Model | Rat Liver Microsomal Incubations | nih.govnih.gov |

| Species Differences | Variations in CYP enzyme expression and activity lead to different metabolic profiles between species like rats and humans. | rug.nlresearchgate.net |

Molecular Interactions and Adduct Formation of Norethisterone 4beta,5 Oxide

Investigation of Covalent Binding to Proteins

Norethisterone 4β,5-oxide has been shown to covalently bind to proteins, a process that can lead to the formation of protein adducts. This binding is considered a key mechanism in its cellular toxicity. Studies have demonstrated that this reactive metabolite can irreversibly bind to microsomal proteins. nih.gov In the absence of NADPH, approximately 2.0 nmol of the epoxide were irreversibly incorporated per mg of microsomal protein. This binding increased to 5.2 nmol with the addition of a NADPH regenerating system. nih.gov

Research has identified that the sulfhydryl (SH) groups of cysteine residues within proteins are primary targets for covalent modification by Norethisterone 4β,5-oxide. nih.govnih.gov The electrophilic nature of the epoxide ring makes it susceptible to nucleophilic attack by the sulfur atom of cysteine. This has been demonstrated in studies where the presence of sulfhydryl-containing molecules like cysteine and glutathione (B108866) significantly reduced the covalent binding of the epoxide to proteins. nih.govnih.gov For instance, in the presence of a 10-fold molar excess of cysteine or glutathione, the half-life of norethisterone epoxide was 15 and 32 minutes, respectively, indicating a direct reaction. nih.gov Proteins that lack free sulfhydryl groups, such as concanavalin (B7782731) A and gamma-globulin, did not exhibit irreversible binding with the norethisterone epoxide. nih.gov The toxic effects of the epoxide are consistent with it reacting with sulfhydryl groups of cellular proteins, ultimately leading to cell death. nih.gov

The formation of protein adducts is a definitive indicator of the chemical reactivity of Norethisterone 4β,5-oxide. The interaction involves the opening of the epoxide ring following a nucleophilic attack from an amino acid residue, resulting in the steroid being covalently attached to the protein. The extent of this binding has been quantified in various experimental settings. For example, after a 30-minute incubation, 0.19 nmol of the epoxide were found to be irreversibly bound per mg of albumin, a protein known to contain free sulfhydryl groups. nih.gov The binding to microsomal protein is dependent on the substrate concentration when NADPH is present. nih.gov

| Parameter | Value | Condition |

| Irreversible binding to albumin | 0.19 nmol/mg protein | 30 min incubation |

| Irreversible binding to microsomal protein | ~2.0 nmol/mg protein | 60 min incubation, without NADPH |

| Irreversible binding to microsomal protein | 5.2 nmol/mg protein | 60 min incubation, with NADPH |

Assessment of Interactions with Nucleic Acids (DNA and RNA)

The potential for reactive metabolites to interact with nucleic acids is a significant toxicological concern due to the possibility of mutagenesis and carcinogenesis. However, studies have shown that Norethisterone 4β,5-oxide does not appear to irreversibly bind to DNA and RNA. nih.gov This suggests that while the epoxide is reactive towards proteins, it may not have the same affinity or accessibility to nucleic acids under the conditions tested. nih.gov

Mechanistic Understanding of Reactive Metabolite Formation and Covalent Modifications

Norethisterone 4β,5-oxide is formed from the parent compound, norethisterone, through oxidative metabolism. This biochemical transformation is catalyzed by hepatic microsomal enzymes. nih.gov An enzyme system that generates superoxide (B77818) (O2), such as xanthine (B1682287) oxidase with hypoxanthine, can facilitate the irreversible binding of the parent norethisterone to albumin, which points to the formation of an oxidative product that reacts with the protein. nih.gov

Once formed, Norethisterone 4β,5-oxide is a reactive electrophile that can be detoxified through several pathways. It can be enzymatically hydrated by microsomal epoxide hydrolase to form norethisterone-4,5-dihydrodiol. nih.gov It can also be conjugated with glutathione, a reaction that is part of the cellular defense mechanism against electrophilic compounds. nih.govnih.gov The addition of glutathione and cytosol has been shown to decrease the NADPH-dependent protein binding of the epoxide. nih.gov

Interestingly, in the presence of NADPH, Norethisterone 4β,5-oxide can be further metabolized by liver microsomes to form other active metabolites. These subsequent metabolites are capable of breaking down cytochrome P-450. nih.gov This indicates a complex metabolic cascade where the initial reactive metabolite can be transformed into other reactive species. The covalent modification of proteins by Norethisterone 4β,5-oxide is a result of the chemical reaction between the electrophilic epoxide and nucleophilic sites on the protein, primarily the sulfhydryl groups of cysteine residues.

Stereochemical Characterization of Norethisterone 4beta,5 Oxide

Determination of Epoxide Ring Configuration (e.g., 4β,5β-epoxide)

The specific stereochemical arrangement of the epoxide ring in norethisterone 4β,5-oxide has been identified as the 4β,5β-epoxide. nih.gov This designation indicates that the oxygen atom of the epoxide ring is oriented on the same side of the steroid's A-ring as the β-face, which is conventionally depicted as being "above" the plane of the ring system.

The determination of this specific configuration relies on sophisticated spectroscopic techniques. While direct X-ray crystallographic data for norethisterone 4β,5-oxide is not widely available in the public domain, the stereochemistry is typically elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In NMR spectroscopy, the spatial arrangement of atoms influences the chemical shifts and coupling constants of nearby protons. For steroidal epoxides, the signals of the protons attached to the carbons of the epoxide ring (in this case, at C4 and C5) and adjacent protons are particularly informative. The observed nuclear Overhauser effects (NOEs) between specific protons can provide definitive evidence for their spatial proximity, allowing for the unambiguous assignment of the β-configuration of the epoxide ring.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which can support the proposed structure. While MS itself does not directly reveal stereochemistry, it is a crucial tool for identifying the presence of the epoxide metabolite in biological samples.

Table 1: Spectroscopic Data for Stereochemical Elucidation of Steroidal Epoxides (Illustrative)

| Spectroscopic Technique | Parameter | Observation for β-Epoxide | Implication |

| ¹H NMR | Chemical Shift of C4-H | Downfield shift | Deshielding effect of the epoxide oxygen on the same face of the steroid nucleus. |

| ¹H NMR | Coupling Constants (J) | Specific J-values between C4-H and adjacent protons | The dihedral angles are consistent with a β-epoxide ring fusion. |

| NOESY | NOE between C19-CH₃ and C4-H | Presence of a cross-peak | Indicates spatial proximity, confirming the β-orientation of the epoxide ring relative to the angular methyl group. |

Analytical Methodologies for Stereoisomer Elucidation and Separation

The elucidation and separation of stereoisomers of norethisterone 4β,5-oxide are critical for studying their individual biological properties. Chromatographic techniques are the primary methods employed for this purpose. Given that epoxidation of the 4,5-double bond of norethisterone can potentially lead to two diastereomeric epoxides (4β,5β and 4α,5α), methods that can resolve these stereoisomers are essential.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of steroid isomers. Chiral stationary phases (CSPs) are often employed to resolve enantiomers, and in the case of diastereomers like the potential epoxides of norethisterone, specialized achiral columns can also provide effective separation based on subtle differences in their three-dimensional structures.

Gas Chromatography-Mass Spectrometry (GC-MS) is another key analytical technique. For GC analysis, steroid metabolites are often derivatized to increase their volatility and improve chromatographic separation. The distinct fragmentation patterns of the different stereoisomers in the mass spectrometer can aid in their identification and quantification.

Thin-Layer Chromatography (TLC) has also been utilized in the analysis of norethisterone metabolites, providing a preliminary method for separating compounds based on their polarity. nih.gov

Table 2: Chromatographic Methods for the Separation of Steroid Epoxide Stereoisomers (Illustrative)

| Analytical Method | Column/Stationary Phase | Mobile Phase/Eluent | Detection Method | Application |

| HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Heptane/Isopropanol gradient | UV/Vis | Separation of potential α and β epoxide isomers. |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium carrier gas with temperature programming | Mass Spectrometry (Electron Ionization) | Identification and quantification of individual stereoisomers in biological matrices following derivatization. |

| TLC | Silica (B1680970) gel | Dichloromethane/Methanol | UV visualization/Staining | Initial separation and purification of metabolites. nih.gov |

Analytical Chemistry Methodologies for Norethisterone 4beta,5 Oxide Research

Chromatographic Techniques for Separation and Detection

Chromatographic methods are essential for the separation of Norethisterone 4β,5-oxide from its parent compound and other related metabolites. The choice of technique is often dictated by the complexity of the sample matrix and the required analytical resolution.

Thin Layer Chromatography (TLC): As a versatile and cost-effective separation technique, Thin Layer Chromatography has been utilized in the analysis of norethisterone and its derivatives. nih.gov For the separation of steroid epoxides like Norethisterone 4β,5-oxide, the selection of an appropriate stationary phase, typically silica (B1680970) gel, and a mobile phase with optimized polarity is critical. While specific mobile phase compositions for this particular metabolite are not extensively detailed in publicly available literature, general solvent systems for steroid separations often include mixtures of non-polar solvents like hexane (B92381) or cyclohexane (B81311) with more polar solvents such as ethyl acetate (B1210297) or acetone (B3395972) to achieve differential migration and separation on the TLC plate.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and sensitivity for the analysis of norethisterone derivatives. A common approach involves using a C18 column with a mobile phase consisting of a mixture of water, methanol, and acetonitrile. google.com Gradient elution, where the composition of the mobile phase is varied over time, allows for the effective separation of compounds with different polarities. Detection is typically achieved using a UV detector, with wavelengths in the range of 230-254 nm being suitable for these compounds. google.com

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of steroid metabolites. For volatile compounds, GC provides excellent separation. However, due to the polar nature of steroids like norethisterone and its metabolites, derivatization is often necessary to increase their volatility and thermal stability.

Below is an interactive data table summarizing typical parameters for the chromatographic analysis of norethisterone and its derivatives, which can be adapted for Norethisterone 4β,5-oxide.

| Parameter | Thin Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Silica Gel | C18 (Octadecylsilane) |

| Mobile Phase | Hexane:Ethyl Acetate mixtures | Water, Methanol, Acetonitrile mixtures |

| Detection | UV light (254 nm) | UV Detector (230-254 nm) |

Spectrometric Methods for Structural Confirmation and Quantification

Spectrometric techniques are indispensable for the unambiguous structural elucidation and quantification of Norethisterone 4β,5-oxide.

Mass Spectrometry (MS): Mass spectrometry provides detailed information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions. It has been noted as a key technique for the study of Norethisterone 4β,5-oxide. nih.gov When coupled with a chromatographic separation method (e.g., GC-MS or LC-MS), it allows for the confident identification and quantification of the metabolite in complex mixtures. The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint, enabling the differentiation of isomers and related compounds.

The following interactive data table illustrates the type of data obtained from mass spectrometric analysis for norethisterone-related compounds.

| Analytical Technique | Ionization Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) |

| GC-MS | Electron Ionization (EI) | [Data not available] | [Data not available] |

| LC-MS | Electrospray Ionization (ESI) | [Data not available] | [Data not available] |

The combination of high-resolution chromatography for separation and mass spectrometry for detection and identification provides a robust framework for the comprehensive analysis of Norethisterone 4β,5-oxide in various research contexts.

Computational and Theoretical Studies on Norethisterone 4beta,5 Oxide

Molecular Modeling and Conformational Analysis

Conformational analysis is crucial for understanding how Norethisterone 4beta,5-oxide interacts with biological targets. The lowest energy conformation, or the most stable shape, is typically of the most interest. Computational methods such as molecular mechanics force fields (e.g., MMFF94, AMBER) or quantum mechanics methods can be used to perform a systematic search for different conformations and to calculate their relative energies. For similar steroid structures, such as Norethisterone and its derivatives, ab initio quantum mechanics has been employed to determine the lowest energy conformation. researchgate.net A study on Norethisterone and its 5α-derivatives using the Hartree-Fock method with a 6-31G* basis set revealed differences in dihedral angles in the A-B ring system among the derivatives, which would also be expected for the 4beta,5-oxide metabolite. researchgate.net

Table 1: Representative Conformational Analysis Parameters for Steroid Analogs

| Parameter | Description | Typical Computational Method | Relevance to this compound |

| Dihedral Angles | The angles between four connected atoms, defining the twist of the molecular backbone. | Quantum Mechanics (e.g., DFT, Hartree-Fock) | The epoxide ring would significantly alter the A-ring pucker and the A/B ring junction geometry compared to Norethisterone. |

| Interatomic Distances | The distances between specific atoms in the molecule. | Quantum Mechanics, Molecular Mechanics | The C4-C5 bond length would be elongated due to the epoxide ring, and the distances to adjacent atoms would be altered. |

| Steric Energy | The total potential energy of a conformation, arising from bond stretching, angle bending, torsional strain, and non-bonded interactions. | Molecular Mechanics (e.g., MMFF94) | Minimizing the steric energy helps to identify the most stable conformations of the molecule. |

| Conformational Population | The distribution of different conformations at a given temperature, based on their relative energies. | Boltzmann Distribution Analysis | Predicts the likelihood of finding the molecule in a particular shape, which is important for receptor binding studies. |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide detailed insights into the electronic properties of this compound, which are fundamental to its reactivity and interactions with other molecules. Methods like Density Functional Theory (DFT) are commonly used for such investigations.

The electronic structure analysis of Norethisterone revealed that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are located at the C4-C5 π-bond. researchgate.net For this compound, the presence of the electron-rich oxygen atom in the epoxide ring would significantly alter the electronic landscape. The HOMO and LUMO are key indicators of reactivity; the HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is related to the ability to accept electrons (electrophilicity).

The introduction of the epoxide ring would likely lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack, a characteristic reaction of epoxides. Furthermore, the electrostatic potential map, which shows the distribution of charge on the molecular surface, would be significantly different from that of the parent Norethisterone, highlighting regions of positive and negative potential that are crucial for intermolecular interactions.

Table 2: Key Electronic Properties from Quantum Chemical Calculations for Steroid Analogs

| Property | Description | Typical Computational Method | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | DFT, Hartree-Fock | Indicates the molecule's susceptibility to electrophilic attack. The epoxide oxygen's lone pairs would likely contribute to the HOMO. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | DFT, Hartree-Fock | Indicates the molecule's susceptibility to nucleophilic attack. The strained epoxide ring would likely have a low-lying LUMO centered on the C-O bonds. |

| Mulliken Charges | A method for estimating the partial atomic charges in a molecule. | DFT, Hartree-Fock | The carbon atoms of the epoxide ring would carry a partial positive charge, making them electrophilic centers. |

| Electrostatic Potential | The potential energy of a positive test charge at various points on the molecular surface. | DFT, Hartree-Fock | Visualizes the charge distribution and helps predict sites for non-covalent interactions with biological macromolecules. |

Prediction of Molecular Parameters (e.g., Collision Cross Section)

The Collision Cross Section (CCS) is a measure of the effective area of an ion in the gas phase and is an important parameter in ion mobility-mass spectrometry (IM-MS) for compound identification. While experimental determination is possible, computational methods, particularly machine learning, have emerged as powerful tools for predicting CCS values for a vast number of molecules, including metabolites. jaspershenlab.comnih.gov

For this compound, a predicted CCS value would be highly valuable for its identification in complex biological samples. Machine learning models, such as support vector regression (SVR), are trained on large datasets of experimentally determined CCS values and a variety of molecular descriptors. jaspershenlab.com These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., solvent-accessible surface area). rsc.org

The prediction of the CCS for this compound would involve first calculating a set of molecular descriptors for its optimized 3D structure. These descriptors would then be input into a pre-trained machine learning model to obtain a predicted CCS value. The accuracy of these predictions has been shown to be high, with median relative errors often below 5%. jaspershenlab.com

Table 3: Parameters for Collision Cross Section (CCS) Prediction

| Parameter | Description | Role in CCS Prediction |

| Molecular Weight | The mass of the molecule. | A primary descriptor, as CCS generally correlates with mass. |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, also including their attached hydrogen atoms. | Influences the interaction of the ion with the drift gas in the ion mobility cell. |

| Number of Rotatable Bonds | The number of bonds that allow for free rotation, affecting the molecule's flexibility and potential conformations. | More flexible molecules can have different CCS values depending on their gas-phase conformation. |

| SlogP | The logarithm of the octanol/water partition coefficient. | A measure of lipophilicity, which can correlate with the molecule's size and shape. |

| Machine Learning Model | An algorithm trained on known data to make predictions. | The core of the prediction, relating the molecular descriptors to the CCS value. (e.g., SVR, Random Forest). jaspershenlab.com |

| Predicted CCS (Ų) | The predicted collision cross section in square angstroms. | The output of the model, used for comparison with experimental data for compound identification. |

Future Research Directions for Norethisterone 4β,5-Oxide: An Unexplored Frontier

Norethisterone 4β,5-oxide, a metabolite of the widely used synthetic progestin norethisterone, represents a significant yet underexplored area in steroid chemistry and pharmacology. While its formation in hepatic metabolism is established, a comprehensive understanding of its structural characteristics, metabolic fate, and biological interactions remains largely elusive. This article outlines promising future research directions and unexplored avenues that could illuminate the role and significance of this epoxide metabolite.

Q & A

Q. What analytical methods are recommended for quantifying Norethisterone 4β,5-oxide in biological matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used due to its specificity and sensitivity. Ensure calibration curves are validated using isotopically labeled internal standards (e.g., deuterated analogs) to account for matrix effects. Purity verification should follow guidelines requiring ≥95% chemical purity (HPLC or GC) and structural confirmation via NMR . For reproducibility, document instrument parameters (e.g., column type, mobile phase gradient) and sample preparation steps (e.g., extraction solvents, derivatization protocols) in line with ICMJE standards .

Q. How should synthetic routes for Norethisterone 4β,5-oxide be optimized to ensure scalability and purity?

Methodological Answer: Start with bench-scale epoxidation of norethisterone using meta-chloroperbenzoic acid (mCPBA) in anhydrous dichloromethane under inert atmosphere. Monitor reaction progress via thin-layer chromatography (TLC) and isolate the 4β,5-oxide isomer via column chromatography. Purity must be confirmed by melting point analysis, elemental composition (CHN analysis), and spectral data (IR, ¹H/¹³C NMR). For scalability, replace hazardous solvents (e.g., dichloromethane) with greener alternatives like ethyl acetate and optimize catalyst loading .

Q. What experimental protocols are critical for characterizing the stability of Norethisterone 4β,5-oxide under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies by exposing the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines). Use HPLC to quantify degradation products (e.g., reversion to norethisterone) at predefined intervals. Statistical analysis (ANOVA followed by Tukey’s test) should assess significance of degradation rates. Document storage recommendations (e.g., desiccated, -20°C) in alignment with IARC protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of Norethisterone 4β,5-oxide across in vitro and in vivo models?

Methodological Answer: Perform comparative studies using human liver microsomes (in vitro) and rodent models (in vivo) to identify species-specific cytochrome P450 (CYP) interactions. Employ stable isotope tracers to track metabolite formation (e.g., hydroxylated or glucuronidated derivatives). Use Bayesian statistical models to reconcile discrepancies in kinetic parameters (e.g., Vmax, Km) and validate findings with CRISPR-engineered CYP knockout cell lines .

Q. What computational strategies are effective for predicting the binding affinity of Norethisterone 4β,5-oxide to progesterone receptors?

Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations (AMBER or GROMACS) to model ligand-receptor interactions. Validate predictions using surface plasmon resonance (SPR) to measure binding kinetics (Kon/Koff). Address discrepancies between computational and experimental data by refining force field parameters or incorporating quantum mechanical/molecular mechanical (QM/MM) hybrid methods .

Q. How should researchers design dose-response studies to evaluate the progestogenic vs. androgenic activity of Norethisterone 4β,5-oxide?

Methodological Answer: Use dual-luciferase reporter assays in HEK293 cells transfected with human progesterone receptor (PR) and androgen receptor (AR). Include positive controls (e.g., progesterone for PR, dihydrotestosterone for AR) and normalize data to vehicle-treated cells. Apply nonlinear regression (four-parameter logistic model) to calculate EC50 values. For in vivo validation, use ovariectomized rodent models with histological assessment of endometrial proliferation .

Q. What statistical approaches are optimal for analyzing contradictory data on the compound’s genotoxic potential?

Methodological Answer: Combine Ames test, micronucleus assay, and comet assay results into a weight-of-evidence framework. Use meta-analysis to pool data from independent studies, adjusting for heterogeneity via random-effects models. Sensitivity analyses should exclude outliers (e.g., Grubbs’ test) and stratify by experimental conditions (e.g., cell type, exposure duration). Report confidence intervals and p-values with Bonferroni correction for multiple comparisons .

Methodological Notes

- Data Reproducibility : Adhere to Beilstein Journal guidelines by detailing experimental protocols in supplementary materials, including raw chromatograms, spectral data, and statistical scripts .

- Ethical Compliance : For in vivo studies, justify sample sizes using power analysis (α=0.05, β=0.2) and describe randomization methods (e.g., block randomization) per NREC standards .

- Structural Characterization : Provide 2D NMR assignments (COSY, HSQC) and high-resolution mass spectrometry (HRMS) data to unambiguously confirm the 4β,5-oxide configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。